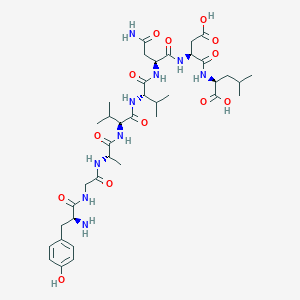
Herpes virus inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Herpes virus inhibitor 2 is a synthetic peptide designed to inhibit the activity of herpes virus ribonucleotide reductase. This enzyme is crucial for the replication of herpes simplex viruses, making this compound a valuable compound in antiviral research and therapy. The compound’s amino acid sequence is Tyr-Gly-Ala-Val-Val-Asn-Asp-Leu .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Herpes virus inhibitor 2 is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids to prevent unwanted side reactions. The synthesis begins with the attachment of the first amino acid to the resin, followed by the deprotection of its amino group. Subsequent amino acids are then added one by one, with each addition followed by deprotection. The final peptide is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Herpes virus inhibitor 2 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), deprotecting agents (e.g., TFA), and cleavage reagents (e.g., TFA with scavengers).
Conditions: Room temperature for coupling and deprotection steps, and slightly elevated temperatures for cleavage from the resin.
Major Products: The major product of these reactions is the desired peptide sequence, this compound, which is then purified to remove any side products or incomplete sequences .
Wissenschaftliche Forschungsanwendungen
Herpes virus inhibitor 2 has several applications in scientific research:
Wirkmechanismus
Herpes virus inhibitor 2 exerts its effects by binding to the ribonucleotide reductase enzyme of the herpes simplex virus. This binding disrupts the enzyme’s quaternary structure, inhibiting its activity and preventing the virus from synthesizing the deoxyribonucleotides necessary for DNA replication. The molecular targets involved include the enzyme’s active site and regulatory subunits .
Vergleich Mit ähnlichen Verbindungen
Acyclovir: A nucleoside analog that inhibits viral DNA polymerase.
Ganciclovir: Another nucleoside analog with a similar mechanism of action to acyclovir.
Valaciclovir: The L-valine ester of acyclovir, used to treat various herpes infections.
Penciclovir: A guanine nucleoside analog that inhibits viral DNA polymerase.
Vidarabine: Inhibits viral DNA polymerase and terminates the growing viral DNA chain.
Uniqueness: Herpes virus inhibitor 2 is unique in its specific inhibition of the ribonucleotide reductase enzyme, whereas the other compounds primarily target viral DNA polymerase. This distinct mechanism of action makes this compound a valuable addition to the arsenal of antiviral agents, particularly for strains resistant to traditional nucleoside analogs .
Eigenschaften
Molekularformel |
C38H59N9O13 |
|---|---|
Molekulargewicht |
849.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H59N9O13/c1-17(2)12-26(38(59)60)45-35(56)25(15-29(51)52)43-34(55)24(14-27(40)49)44-36(57)30(18(3)4)47-37(58)31(19(5)6)46-32(53)20(7)42-28(50)16-41-33(54)23(39)13-21-8-10-22(48)11-9-21/h8-11,17-20,23-26,30-31,48H,12-16,39H2,1-7H3,(H2,40,49)(H,41,54)(H,42,50)(H,43,55)(H,44,57)(H,45,56)(H,46,53)(H,47,58)(H,51,52)(H,59,60)/t20-,23-,24-,25-,26-,30-,31-/m0/s1 |
InChI-Schlüssel |
URCVABGAANCWFR-BHVHXQCKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


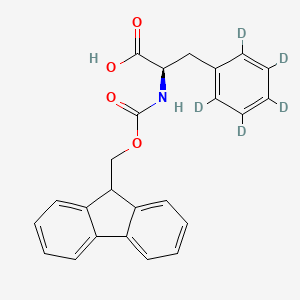
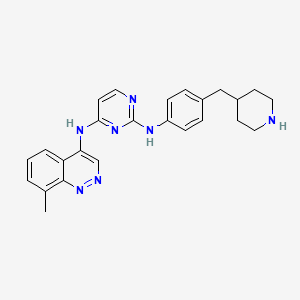
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)
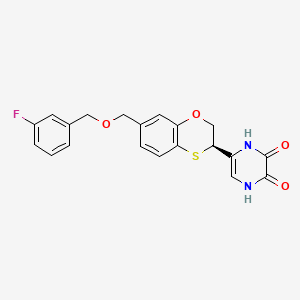

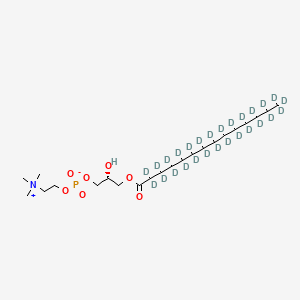
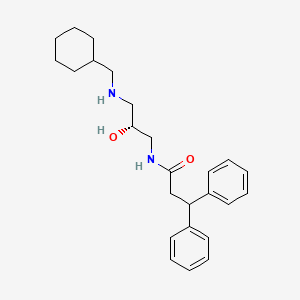

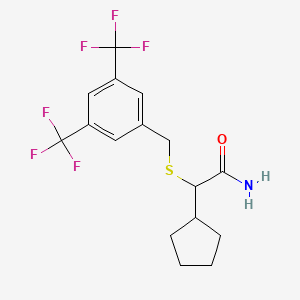
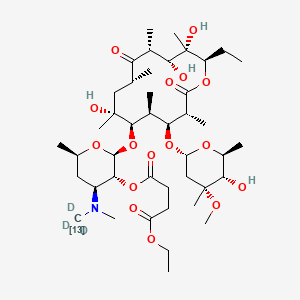

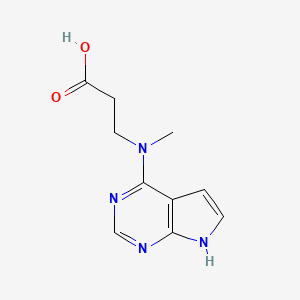
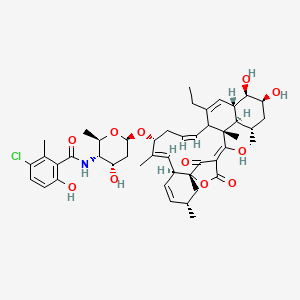
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
